

GRD081 Subchronic Toxicity Study: Application Notes

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Compound Focus: GRD081

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These notes summarize the methodology and findings from a 28-day repeated-dose oral toxicity study of **GRD081**, a dual PI3K/mTOR inhibitor, in Sprague-Dawley rats and Beagle dogs [1]. This study is critical for informing the design of subsequent non-clinical and clinical trials.

Experimental Design Overview

The table below outlines the core design of the subchronic toxicity study.

Study Aspect	Specifications
Compound	GRD081 (dual PI3K/mTOR inhibitor) [1]
Objective	To evaluate subchronic toxicity and determine NOAEL [1]
Animal Models	Sprague-Dawley (SD) rats & Beagle dogs [1]
Route of Administration	Oral (by gavage) [1]
Dosing Regimen	Consecutive daily dosing for 28 days [1]
Recovery Period	14 days (a subset of animals) [1]

Dosing Groups & Key Findings

The following tables detail the dosing groups and summarize the primary toxicological observations for each species.

Table 2a: SD Rat Study Parameters and Findings

Parameter	Details
Dose Groups	2, 5, and 10 mg/kg/day [1]
Mortality	Unscheduled mortality at 5 and 10 mg/kg/day [1]
Major Toxicities	Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1]
Reversibility	Most effects were reversible after the recovery period [1]
NOAEL	< 2 mg/kg/day [1]

Table 2b: Beagle Dog Study Parameters and Findings

Parameter	Details
Dose Groups	1, 2, and 4 mg/kg/day [1]
Mortality	Not mentioned (implied no unscheduled mortality at these doses) [1]
Major Toxicities	Myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity [1]
Reversibility	Most effects were reversible after the recovery period [1]
NOAEL	1 mg/kg/day [1]

Detailed Experimental Protocols

This section provides a step-by-step methodology for the key in vivo experiments cited in the source material.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study with Recovery

1. Animal Husbandry and Group Allocation

- **Animals:** Use healthy, young adult Sprague-Dawley rats and Beagle dogs. The number of animals per group should be sufficient for statistical power (e.g., n=5-10 per sex per group), including a separate cohort for the recovery arm.
- **Acclimatization:** House animals in a controlled environment for at least 5-7 days prior to dosing initiation.
- **Randomization:** Randomly assign animals to control and treatment groups to ensure comparable body weights across groups.

2. Test Article Formulation and Administration

- **Formulation:** Prepare **GRD081** daily in a suitable vehicle (e.g., aqueous suspension with a low percentage of suspending agent) appropriate for oral gavage.
- **Dosing:** Administer the test article or vehicle once daily via oral gavage. The dosing volume should be standardized based on the species' body weight (e.g., 5 mL/kg for rats, 2.5 mL/kg for dogs).
- **Control Group:** A concurrent control group receiving the vehicle only must be included.

3. In-Life Observations and Data Collection

- **Clinical Observations:** Perform detailed clinical observations at least twice daily for morbidity and once daily for detailed signs of toxicity.
- **Body Weight and Food Consumption:** Record individual body weights and measure food consumption at least twice weekly.
- **Ophthalmological Examination:** Conduct examinations on all animals before the start of dosing and before terminal sacrifice.

4. Clinical Pathology

- **Blood Collection:** Collect blood samples at the end of the 28-day dosing period and from the recovery cohort after the 14-day recovery period.
- **Hematology:** Analyze parameters including red blood cell, white blood cell, and platelet counts; hemoglobin; hematocrit; and differential white cell count.

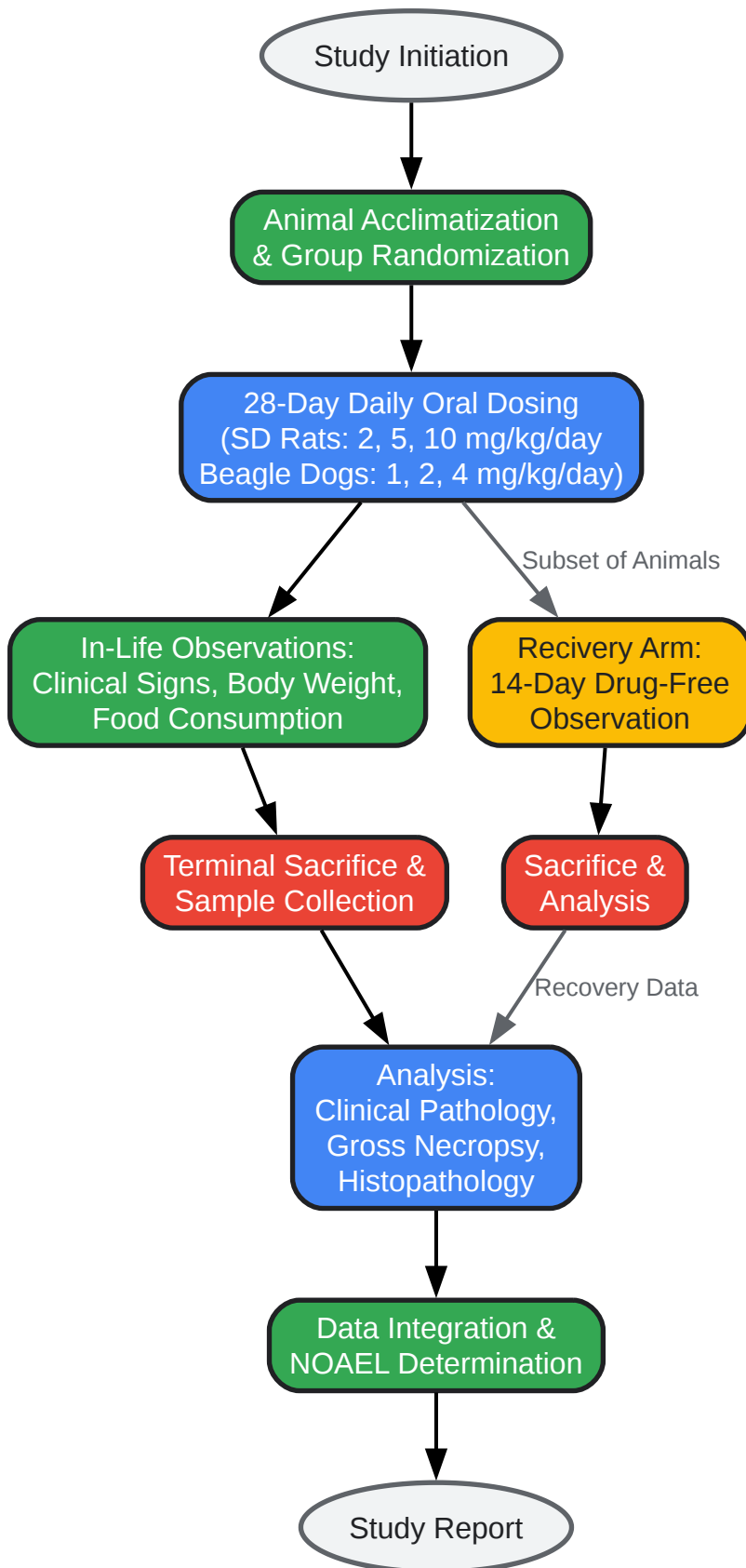
- **Clinical Chemistry:** Evaluate parameters including albumin, globulin, total protein, glucose, calcium, sodium, potassium, urea nitrogen, creatinine, alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

5. Gross Necropsy and Histopathology

- **Necropsy:** Perform a complete gross necropsy on all animals, including those that die during the study and all terminally sacrificed animals.
- **Organ Weight:** Determine the absolute and relative (to body and brain weight) weights of key organs (e.g., liver, kidneys, heart, spleen, adrenal glands, brain).
- **Tissue Preservation:** Preserve a comprehensive list of organs and tissues in neutral-buffered 10% formalin for histopathological processing.
- **Histopathology:** Conduct a microscopic examination of tissues from all control and high-dose groups. If lesions are found in the high-dose group, examine the lower-dose groups to determine the NOAEL.

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow of the 28-day subchronic toxicity study for **GRD081**.



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Discussion and Key Takeaways

- **Target-Related Toxicity:** The observed toxicities (myelosuppression, immunosuppression, etc.) are consistent with the intended pharmacologic action of inhibiting the PI3K/mTOR pathway, which is crucial for cell growth, proliferation, and survival [1]. This suggests an on-target effect rather than off-target toxicity.
- **Species Sensitivity:** The NOAEL was lower in dogs (1 mg/kg/day) compared to rats (<2 mg/kg/day), highlighting a species difference in sensitivity to **GRD081** [1]. This is a critical consideration for human dose projection.
- **Reversibility:** The finding that most toxic effects were reversible upon discontinuation of treatment is a positive indicator for the compound's clinical safety profile, suggesting that adverse events in humans may be manageable [1].

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References

1. Evaluation of subchronic toxicity of GRD , a dual PI3K/mTOR... 081 [pubmed.ncbi.nlm.nih.gov]

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